molecular formula C10H11NO3 B3375194 1-(Furan-3-carbonyl)piperidin-4-one CAS No. 108206-23-1

1-(Furan-3-carbonyl)piperidin-4-one

Cat. No. B3375194
Key on ui cas rn: 108206-23-1
M. Wt: 193.2 g/mol
InChI Key: KXJXEQLAOYOSOH-UHFFFAOYSA-N
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Patent
US08119627B2

Procedure details

4-piperidone hydrochloride monohydrate (0.32 g, 2.1 mmol) was dissolved in DCM (7 ml), and to this was added MP-Carbonate resin (0.8 g). This was stirred at room temperature for 2 h. Separately, 3-furoic acid (0.28 g, 2.52 mmol), N N-4-dimethylaminopyridine (cat.), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.2 g, 6.3 mmol) and TEA (0.25 ml) were dissolved in DCM (7 ml) and stirred at room temperature for 2 h. The 2 reaction mixtures were then combined and stirred at room temperature for 18 h. The resulting solution was then filtered and washed with HCl (1M), sodium bicarbonate then brine. The organic layers were combined and dried over MgSO4 and evaporated to dryness. The crude mixture was purified using flash chromatography (0-100% ethyl acetate in hexane), to yield a cream oil. 225 mg, (63%), LCMS tr=1.96 min (50% MeOH and 50% water at 0.5 ml/min), m/z M+H 194.16, HPLC tr=1.82 min (Isocratic 90% acetonitrile and 10% water at 1.0 ml/min), 100%, 1HNMR (CDCl3, 270 MHz) δ 2.41 (4H, t, J=6.2 Hz, CH2), 3.85 (4H, t, J=6.2 Hz, CH2), 6.50 (1H, dd, J=1.0, 2.0 Hz, ArH), 7.37 (1H, t, J=1.7 Hz, ArH), 7.68 (1H, dd, J=1.0, 1.7 Hz, ArH).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
0.28 g
Type
reactant
Reaction Step Four
[Compound]
Name
N-4-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
0.25 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.CC[NH+](CC)CC.CC[NH+](CC)CC.C([O-])([O-])=O.[O:28]1[CH:32]=[CH:31][C:30]([C:33](O)=[O:34])=[CH:29]1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl.O.C(#N)C.CO>[O:28]1[CH:32]=[CH:31][C:30]([C:33]([N:3]2[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]2)=[O:34])=[CH:29]1 |f:0.1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=O)([O-])[O-]
Step Four
Name
Quantity
0.28 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)O
Name
N-4-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
TEA
Quantity
0.25 mL
Type
reactant
Smiles
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The 2 reaction mixtures
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solution was then filtered
WASH
Type
WASH
Details
washed with HCl (1M), sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified
CUSTOM
Type
CUSTOM
Details
to yield a cream oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1C=C(C=C1)C(=O)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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